

Introduction: Navigating the Landscape of Fluorinated Phenylpropanoids

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B8730943

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The 1-(4-fluorophenyl)propanoid scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural features that are highly advantageous for drug design. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, bioavailability, and binding affinity to target proteins.^{[1][2]} This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-2-propen-1-ol and its closely related chemical analogs. While a specific CAS number for 1-(4-fluorophenyl)-2-propen-1-ol is not readily available in common chemical databases, this document will delve into the synthesis, properties, and applications of its near relatives, providing a robust framework for researchers and drug development professionals working in this chemical space.

The core structure, a phenyl ring attached to a three-carbon chain with an alcohol functional group, is a versatile building block. The presence and position of unsaturation (a double or triple bond) and the chirality of the alcohol are critical determinants of the molecule's biological activity and synthetic utility. This guide will explore the nuances of these structural variations, offering insights into their respective roles in the development of novel therapeutics.

Physicochemical Properties and Characterization

The precise physicochemical properties of 1-(4-fluorophenyl)-2-propen-1-ol are not extensively documented. However, by examining its close analogs, we can infer its likely characteristics. The data presented below is a compilation from related compounds, providing a valuable reference for experimental design.

Property	Value (for related compounds)	Source / Notes
Molecular Formula	C ₉ H ₉ FO	For 1-(4-fluorophenyl)-2-propen-1-ol
Molecular Weight	152.17 g/mol	For 1-(4-fluorophenyl)-2-propen-1-ol
CAS Number	Not readily available	For 1-(4-fluorophenyl)-2-propen-1-ol
Appearance	Likely a colorless to pale-yellow oil or solid	Based on similar short-chain alcohols and propenones.
Boiling Point	61 °C @ 1 mmHg	For the isomer 2-(4-Fluorophenyl)-2-propanol.[1]
Density	~1.1 g/cm ³ (Predicted)	For the isomer 2-(4-Fluorophenyl)-2-propanol.[1]

Spectroscopic Characterization: The characterization of 1-(4-fluorophenyl)-2-propen-1-ol would rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the carbinol proton (adjacent to the hydroxyl group), the aromatic protons (showing splitting patterns indicative of para-substitution), and the hydroxyl proton.
 - ¹³C NMR would display signals for the olefinic carbons, the carbon bearing the hydroxyl group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
 - ¹⁹F NMR would exhibit a singlet, confirming the presence of the fluorine atom.
- Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak around 1640-1680 cm⁻¹ would correspond to the C=C double bond stretch.

- Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 152.17, with fragmentation patterns corresponding to the loss of water and other characteristic fragments.

Synthesis and Methodologies

The synthesis of 1-(4-fluorophenyl)-2-propen-1-ol can be approached through several established synthetic routes. A common and effective method is the reduction of the corresponding ketone, 1-(4-fluorophenyl)prop-2-en-1-one.

Protocol: Reduction of 1-(4-Fluorophenyl)prop-2-en-1-one

This protocol outlines a general procedure for the reduction of an α,β -unsaturated ketone to the corresponding allylic alcohol.

Materials:

- 1-(4-Fluorophenyl)prop-2-en-1-one (CAS: 51594-59-3)[3]
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure 1-(4-fluorophenyl)-2-propen-1-ol.

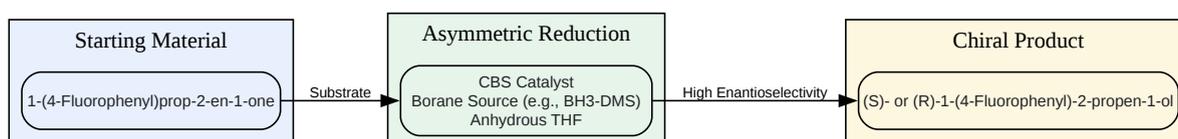
Causality Behind Experimental Choices:

- **Choice of Reducing Agent:** Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the carbon-carbon double bond, making it ideal for this transformation.
- **Low-Temperature Reaction:** The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.
- **Quenching:** The addition of ammonium chloride neutralizes any remaining reducing agent and facilitates the workup.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure compounds are often required. The asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)prop-2-en-1-one, can be achieved using chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity.[4]

Workflow for Asymmetric Synthesis:



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